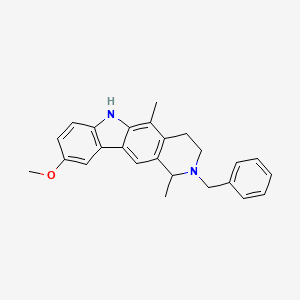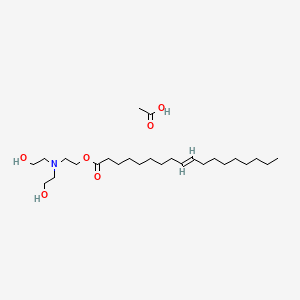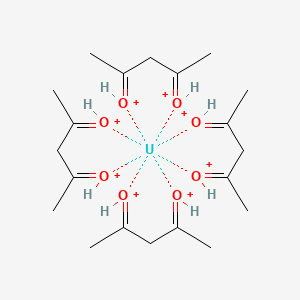
Tetrakis(pentane-2,4-dionato-O,O')uranium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(pentane-2,4-dionato-O,O’)uranium is a coordination compound with the molecular formula C20H28O8U It is a uranium complex where the uranium atom is coordinated by four pentane-2,4-dionato ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrakis(pentane-2,4-dionato-O,O’)uranium can be synthesized through the reaction of uranium salts with pentane-2,4-dione (acetylacetone) in the presence of a base. The reaction typically involves the following steps:
- Dissolving uranium salts (such as uranium nitrate) in a suitable solvent.
- Adding pentane-2,4-dione to the solution.
- Introducing a base (such as sodium hydroxide) to facilitate the formation of the uranium complex.
- Isolating the product through filtration and recrystallization.
Industrial Production Methods
Industrial production methods for tetrakis(pentane-2,4-dionato-O,O’)uranium are not well-documented, likely due to the specialized nature of this compound and its limited commercial applications. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using larger quantities of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis(pentane-2,4-dionato-O,O’)uranium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of uranium oxides.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Ligand substitution reactions can occur, where the pentane-2,4-dionato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Various ligands, such as phosphines or amines, can be introduced to replace the pentane-2,4-dionato ligands.
Major Products
Oxidation: Uranium oxides (e.g., UO2).
Reduction: Reduced uranium complexes.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
Tetrakis(pentane-2,4-dionato-O,O’)uranium has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other uranium complexes and materials.
Biology: Studied for its potential interactions with biological molecules, although its use in biological systems is limited due to toxicity.
Medicine: Limited applications in medicine, primarily due to the radioactive nature of uranium.
Industry: Potential use in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of tetrakis(pentane-2,4-dionato-O,O’)uranium involves its ability to coordinate with various ligands and undergo redox reactions. The uranium center can participate in electron transfer processes, making it useful in catalytic applications. The molecular targets and pathways involved are primarily related to its coordination chemistry and redox behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(pentane-2,4-dionato)copper(II): A copper complex with similar ligands.
Dioxidobis(pentane-2,4-dionato-uranium(VI): Another uranium complex with different oxidation states and coordination environments.
Uniqueness
Tetrakis(pentane-2,4-dionato-O,O’)uranium is unique due to its specific coordination environment and the presence of four pentane-2,4-dionato ligands. This configuration imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
65137-03-3 |
|---|---|
Formule moléculaire |
C20H40O8U+8 |
Poids moléculaire |
646.6 g/mol |
Nom IUPAC |
4-oxoniumylidenepentan-2-ylideneoxidanium;uranium |
InChI |
InChI=1S/4C5H8O2.U/c4*1-4(6)3-5(2)7;/h4*3H2,1-2H3;/p+8 |
Clé InChI |
DFZMCDOESALSNF-UHFFFAOYSA-V |
SMILES canonique |
CC(=[OH+])CC(=[OH+])C.CC(=[OH+])CC(=[OH+])C.CC(=[OH+])CC(=[OH+])C.CC(=[OH+])CC(=[OH+])C.[U] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


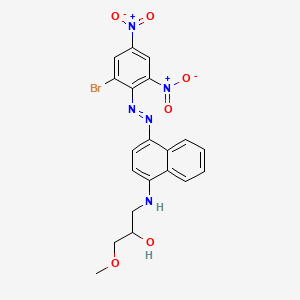
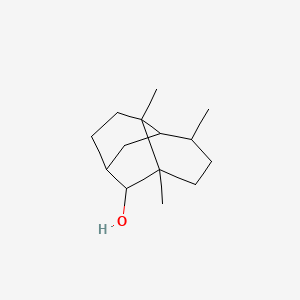
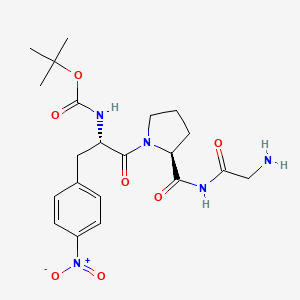
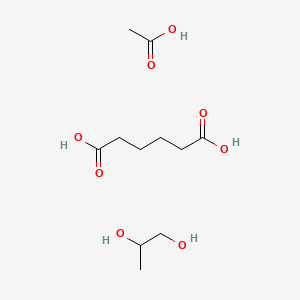
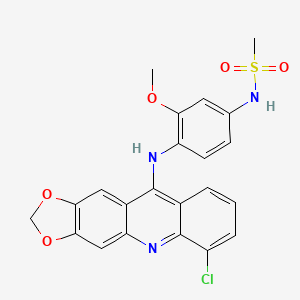
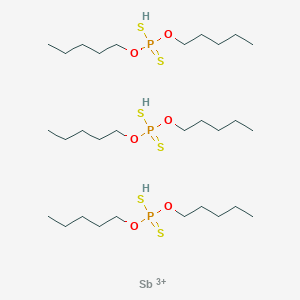
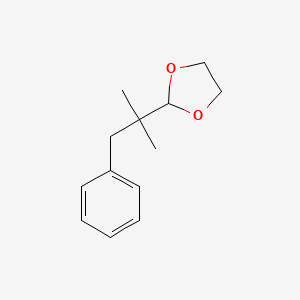

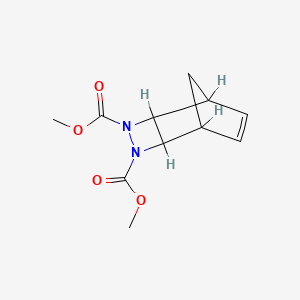
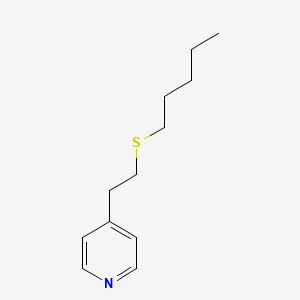
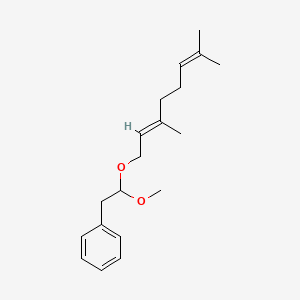
![2-Isocyanato-4-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12686598.png)
